molecular formula C8H7FOS B6226523 2-[(4-fluorophenyl)sulfanyl]acetaldehyde CAS No. 1082573-97-4

2-[(4-fluorophenyl)sulfanyl]acetaldehyde

Cat. No.: B6226523
CAS No.: 1082573-97-4
M. Wt: 170.2
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Description

2-[(4-Fluorophenyl)sulfanyl]acetaldehyde ( 1082573-97-4) is a specialized fluorinated organic compound with the molecular formula C 8 H 7 FOS and a molecular weight of 170.20 g/mol . This chemical serves as a versatile building block (synthon) in organic synthesis and pharmaceutical research, particularly in the design and development of novel active molecules. The structure of this compound incorporates two key functional groups: an aldehyde and a sulfanyl (thioether) bridge connected to a 4-fluorophenyl ring. The aldehyde group is highly reactive, participating in condensation reactions (such as the formation of imines or oxazolones) and cyclization reactions to form heterocyclic scaffolds . The 4-fluorophenyl moiety is a common feature in many modern pharmaceuticals, often used to influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets . Compounds with structures closely related to this compound have demonstrated significant promise in medicinal chemistry research. Specifically, such fluorinated aromatic aldehydes are key intermediates in the synthesis of 5(4H)-imidazolone derivatives, a class of heterocyclic compounds that have shown excellent in vivo anti-inflammatory activity by acting as selective cyclooxygenase-2 (COX-2) inhibitors . These inhibitors are investigated as potential anti-inflammatory agents with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . Researchers can utilize this aldehyde to develop new chemical entities for pharmacological evaluation, making it a valuable tool for drug discovery programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1082573-97-4

Molecular Formula

C8H7FOS

Molecular Weight

170.2

Purity

94

Origin of Product

United States

Advanced Methodologies for the Chemical Synthesis of 2 4 Fluorophenyl Sulfanyl Acetaldehyde

Chemo- and Regioselective Synthetic Approaches

The primary challenge in synthesizing 2-[(4-fluorophenyl)sulfanyl]acetaldehyde lies in achieving high chemo- and regioselectivity. The principal and most direct approach involves the S-alkylation of 4-fluorothiophenol (B130044) with a suitable two-carbon electrophile. To avoid side reactions, such as over-alkylation or reactions at the aldehyde functionality, the aldehyde group is often protected as an acetal (B89532).

A well-established method involves the reaction of 4-fluorothiophenol with a haloacetaldehyde acetal, such as 2-bromo-1,1-diethoxyethane, in the presence of a base. researchgate.netnih.gov The choice of base and reaction conditions is crucial to ensure that the nucleophilic substitution occurs exclusively at the sulfur atom. The subsequent deprotection of the acetal under acidic conditions yields the desired aldehyde. This two-step process ensures high chemoselectivity by masking the reactive aldehyde group during the C-S bond formation.

The regioselectivity is primarily dictated by the starting materials. The use of 4-fluorothiophenol ensures the fluorine atom is at the para-position of the phenyl ring. The synthesis of high-purity 4-fluorothiophenol is itself a critical step, often achieved by the reduction of 4-fluorobenzenesulfonyl chloride. google.comgoogle.com

Reactant 1Reactant 2BaseSolventIntermediate Product
4-Fluorothiophenol2-Bromo-1,1-diethoxyethaneCesium CarbonateAcetonitrileThis compound diethyl acetal
4-Fluorothiophenol2-Chloroacetaldehyde diethyl acetalSodium EthoxideEthanolThis compound diethyl acetal

This table presents plausible reaction conditions based on analogous syntheses.

Catalytic Pathways to this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and sustainability. While specific catalytic syntheses for this compound are not extensively documented, established catalytic principles can be applied to its formation.

Transition-metal catalysis offers powerful tools for the formation of carbon-sulfur bonds. nih.gov Palladium, copper, and nickel complexes are known to catalyze the cross-coupling of aryl halides or pseudohalides with thiols. A potential, albeit less direct, route to the target compound could involve the coupling of 4-fluorophenylboronic acid with a protected 2-mercaptoacetaldehyde derivative using a copper or palladium catalyst.

Alternatively, C-H activation strategies could be envisioned. A transition-metal catalyst could mediate the direct sulfenylation of a suitable acetaldehyde (B116499) enolate equivalent with a 4-fluorophenylsulfenylating agent. However, controlling the selectivity and preventing side reactions with the aldehyde group would be a significant challenge.

Organocatalysis provides a metal-free alternative for key synthetic transformations. nih.govrsc.org For instance, an organocatalytic α-sulfenylation of acetaldehyde could be a potential route. Chiral organocatalysts could also be employed to synthesize enantiomerically enriched precursors if a stereocenter were to be introduced. researchgate.net

Biocatalysis, utilizing enzymes, offers high selectivity under mild conditions. While direct biocatalytic synthesis of the target molecule is not reported, enzymes could be used in the synthesis of key precursors. For example, a hydrolase could be employed for the selective deprotection of a protected precursor, or an oxidoreductase could be used for the selective oxidation of a precursor alcohol.

Nucleophilic Addition and Substitution Strategies in the Formation of this compound

Nucleophilic substitution is the cornerstone of the most practical synthesis of this compound. The reaction of the sodium or cesium salt of 4-fluorothiophenol with a 2-haloacetaldehyde acetal proceeds via an SN2 mechanism. researchgate.netnih.gov The thiophenolate anion is a soft nucleophile that readily attacks the electrophilic carbon bearing the halogen.

NucleophileElectrophileProduct
Sodium 4-fluorothiophenolate2-Bromoacetaldehyde diethyl acetalThis compound diethyl acetal
Cesium 4-fluorothiophenolate2-Chloroacetaldehyde dimethyl acetalThis compound dimethyl acetal

This table illustrates the key reactants in the nucleophilic substitution step.

The final step in this sequence is the hydrolysis of the acetal to reveal the aldehyde functionality. This is typically achieved by treatment with an aqueous acid, such as hydrochloric acid or sulfuric acid. Care must be taken to avoid polymerization or other side reactions of the product aldehyde under strongly acidic conditions.

Oxidative and Reductive Manipulations of Precursor Molecules

Alternative synthetic strategies can involve the manipulation of the oxidation state of precursor molecules.

One such approach is the oxidation of 2-[(4-fluorophenyl)sulfanyl]ethanol. This precursor alcohol can be synthesized by the reaction of 4-fluorothiophenol with 2-chloroethanol. The subsequent oxidation of the primary alcohol to the aldehyde can be achieved using a variety of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane, or by a Swern oxidation. scielo.org.mx

PrecursorOxidizing AgentProduct
2-[(4-fluorophenyl)sulfanyl]ethanolPyridinium Chlorochromate (PCC)This compound
2-[(4-fluorophenyl)sulfanyl]ethanolDess-Martin PeriodinaneThis compound

This table shows potential oxidation reactions for the synthesis of the target compound.

Conversely, a reductive approach could start from a more oxidized precursor, such as 2-[(4-fluorophenyl)sulfanyl]acetyl chloride. This acid chloride could be prepared from 2-[(4-fluorophenyl)sulfanyl]acetic acid. The selective reduction of the acyl chloride to the aldehyde can be accomplished using specific reducing agents like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) or through a Rosenmund reduction.

Reactivity and Mechanistic Principles Governing Transformations of 2 4 Fluorophenyl Sulfanyl Acetaldehyde

Electrophilic Reactivity of the Aldehyde Moiety in Condensation and Addition Reactions.

The carbonyl group of the aldehyde is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for numerous significant transformations, including the formation of imines, enamines, and acetals. These reactions typically proceed via nucleophilic addition to the carbonyl, followed by a dehydration step, often catalyzed by acid. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com

The aldehyde functionality of 2-[(4-fluorophenyl)sulfanyl]acetaldehyde readily engages in condensation reactions with amines and alcohols to yield a range of derivatives.

Imines: In the presence of a primary amine (R-NH₂), the aldehyde undergoes a reversible, acid-catalyzed condensation to form an imine, also known as a Schiff base. libretexts.org The reaction mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. libretexts.orglibretexts.org Subsequent protonation of the hydroxyl group and elimination of a water molecule yields the final imine product. libretexts.org

Enamines: When treated with a secondary amine (R₂NH) under acidic conditions, the compound forms an enamine. masterorganicchemistry.com The reaction pathway is similar to imine formation up to the creation of an iminium ion. libretexts.org However, since the nitrogen lacks a second proton to be eliminated, a proton is instead abstracted from the adjacent α-carbon, resulting in the formation of a carbon-carbon double bond conjugated with the nitrogen atom. libretexts.orglibretexts.org

Acetals: The reaction with two equivalents of an alcohol (R-OH) or one equivalent of a diol, under anhydrous acidic conditions, converts the aldehyde into an acetal (B89532). wikipedia.orglibretexts.org This process is reversible and proceeds through a hemiacetal intermediate. masterorganicchemistry.com To drive the reaction to completion, the water formed as a byproduct must be removed from the system, for instance, by using a Dean-Stark apparatus. wikipedia.orglibretexts.org The use of thiols instead of alcohols results in the formation of thioacetals. masterorganicchemistry.commdpi.com

Table 1: Condensation Reactions of the Aldehyde Moiety

Reactant Product Type General Conditions
Primary Amine (RNH₂) Imine Acid catalyst, removal of water masterorganicchemistry.comlibretexts.org
Secondary Amine (R₂NH) Enamine Acid catalyst, removal of water libretexts.orgmasterorganicchemistry.com
Alcohol (2 equiv.) Acetal Anhydrous acid catalyst, removal of water wikipedia.orglibretexts.org
Diol Cyclic Acetal Anhydrous acid catalyst, removal of water libretexts.org

The planar nature of the aldehyde group allows for stereoselective transformations through the influence of chiral reagents or catalysts. Chiral auxiliaries can be employed to direct nucleophilic additions to one face of the carbonyl, establishing a new stereocenter with a high degree of selectivity.

A relevant study demonstrates that similar α-substituted phenylacetaldehydes, which can be prone to racemization, can be transformed stereoselectively. beilstein-journals.org For example, the reaction of a chiral aldehyde with a chiral sulfinamide can proceed with high diastereoselectivity. beilstein-journals.org This principle can be applied to this compound, where a chiral amine or alcohol could be used in condensation or addition reactions to induce asymmetry, leading to the formation of enantiomerically enriched products. The selection of an appropriate chiral auxiliary or catalyst is crucial for controlling the stereochemical outcome of the transformation.

Nucleophilic and Electrophilic Characteristics of the Thioether Linkage.

The sulfur atom in the thioether linkage of this compound is a key reactive center. Its lone pairs of electrons confer nucleophilic properties, while its ability to stabilize adjacent charges and expand its valence shell allows it to participate in a variety of transformations.

The nucleophilicity of the sulfur atom enables direct functionalization through reactions with electrophiles.

Sulfoxide (B87167) Formation: The thioether can be selectively oxidized to a sulfoxide. organic-chemistry.org This transformation is commonly achieved using oxidizing agents like hydrogen peroxide, often in the presence of an acid catalyst. organic-chemistry.org Careful selection of reaction conditions allows for the chemoselective oxidation to the sulfoxide without further oxidation to the corresponding sulfone. organic-chemistry.org The resulting sulfoxide, 2-[(4-fluorophenyl)sulfinyl]acetaldehyde, would be chiral at the sulfur center. acs.org

Sulfonium (B1226848) Salt Formation: As a nucleophile, the thioether can react with alkylating agents (e.g., alkyl halides) to form a tertiary sulfonium salt. nih.gov In this reaction, the sulfur atom attacks the electrophilic carbon of the alkylating agent, creating a new carbon-sulfur bond and resulting in a positively charged sulfur center. nih.gov These sulfonium salts are stable, crystalline compounds and can serve as valuable intermediates in further synthetic operations, such as precursors for sulfur ylides. nih.gov

Table 2: S-Functionalization Reactions of the Thioether Linkage

Reaction Reagent Product Type
Oxidation Hydrogen Peroxide, etc. Sulfoxide organic-chemistry.org

While the thioether linkage itself does not typically act as a diene or dienophile in standard cycloaddition reactions, the molecule as a whole can be a precursor for such transformations. The electronic influence of the sulfur atom can affect the reactivity of unsaturated systems within the molecule.

For instance, the enamine derivative formed from this compound (as described in 3.1.1) can act as a reactive dienophile in [4+2] Diels-Alder cycloadditions due to the electron-donating nature of the nitrogen. mdpi.com Similarly, the molecule could be modified to participate in [3+2] cycloadditions with 1,3-dipoles like nitrones or azomethine ylides. researchgate.net In these scenarios, the (4-fluorophenyl)sulfanyl group would act as a substituent that modulates the electronic properties and steric profile of the reacting moiety, thereby influencing the regioselectivity and stereoselectivity of the cycloaddition. researchgate.net

Intramolecular and Intermolecular Cyclization Reactions of this compound.

The bifunctional nature of this compound and its derivatives makes it a candidate for various cyclization strategies, leading to the formation of complex heterocyclic and carbocyclic systems.

Intramolecular Cyclizations: In molecules containing both an aldehyde and a suitably positioned nucleophilic moiety, intramolecular cyclization can occur. A notable example from the literature is the acid-catalyzed intramolecular Prins cyclization observed in 2-(2-vinylphenyl)acetaldehydes. nih.govbeilstein-journals.org In this reaction, the aldehyde is protonated and then attacked by the tethered vinyl group, leading to a cyclized carbenium ion intermediate which can be trapped, for example, in a subsequent Friedel-Crafts reaction to form tetralin frameworks. nih.govbeilstein-journals.orgbeilstein-journals.org If this compound were modified to include an alkene or another internal nucleophile at an appropriate position, similar intramolecular cyclization pathways could be envisioned.

Intermolecular Cyclizations: The compound can also serve as a building block in intermolecular cyclization reactions. For example, it can be used to synthesize more complex structures that subsequently undergo cyclization. An oxidative cyclization of a related derivative, 4-(2-aminophenyl)-4-oxo-2-(4-fluorophenyl)butanenitrile, has been reported to form 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov This highlights how the core structure related to the title compound can be incorporated into precursors for constructing fused ring systems. Another approach involves using the aldehyde as a C2 synthon in reactions that build heterocyclic rings, such as in the synthesis of substituted quinazolines. nih.gov

Synthesis of Sulfur-Containing Heterocycles (e.g., Thiazines, Thiopyridines, Thiochromenes)

The inherent functionality of this compound makes it a promising candidate for the construction of various sulfur-containing heterocycles. These ring systems are of significant interest in medicinal chemistry and materials science.

Thiazines: The synthesis of 1,3- and 1,4-thiazine derivatives could potentially be achieved through condensation reactions of this compound with appropriate binucleophilic partners. For instance, reaction with a compound containing both an amine and a thiol group could lead to the formation of a thiazine (B8601807) ring. The aldehyde functionality would react with the amine to form an imine, which could then undergo an intramolecular cyclization via nucleophilic attack of the thiol group. The specific substitution pattern on the thiazine ring would depend on the structure of the reaction partner. While various methods exist for thiazine synthesis, including those from chalcones and thiourea (B124793) or via multicomponent reactions, the direct use of a 2-arylthioacetaldehyde is a less explored route. actascientific.comnih.gov A plausible general scheme for the synthesis of a 1,3-thiazine derivative is presented below.

Reactant 1Reactant 2ProductProposed Conditions
This compound2-aminoethanethiol2-(4-fluorophenyl)sulfanylmethyl-1,3-thiazolidineAcid or base catalysis
This compoundCysteamine2-((4-fluorophenyl)sulfanyl)methyl-1,3-thiazolidineMild acid catalysis

Thiopyridines: The synthesis of thiopyridines from this compound could be envisioned through a multi-step condensation and cyclization sequence. For example, a reaction with an enamine or a compound containing an activated methylene (B1212753) group in the presence of a nitrogen source, such as ammonia (B1221849) or an ammonium (B1175870) salt, could lead to the formation of a dihydropyridine (B1217469) intermediate. Subsequent oxidation would then yield the aromatic thiopyridine ring. The unique electronic properties of sulfur can facilitate various transformations, including cycloadditions, which are key in the synthesis of complex pyridines. youtube.com

Thiochromenes: Thiochromenes are benzannulated thiopyrans, and their synthesis from this compound would likely involve an intramolecular cyclization reaction. rsc.org A plausible approach would be the initial conversion of the aldehyde to a more reactive species, for instance, by reaction with a Wittig reagent to introduce a carbon-carbon double bond. Subsequent acid-catalyzed intramolecular electrophilic attack of the newly formed double bond onto the electron-rich phenyl ring, activated by the thioether group, would lead to the thiochromene core. The regioselectivity of this cyclization would be influenced by the directing effect of the thioether and the fluorine atom. General synthetic routes to thiochromenes often involve Michael additions or cycloadditions of various precursors. rsc.org

Starting MaterialReagentIntermediateProduct
This compoundPh3P=CHCO2EtEthyl 4-(4-fluorophenyl)sulfanyl-2-butenoate3-Carbethoxy-thiochromene
This compoundMalononitrile(2-((4-fluorophenyl)sulfanyl)ethylidene)malononitrile3-Cyano-2-amino-thiochromene

Construction of Spirocyclic and Fused-Ring Systems

The reactivity of this compound also lends itself to the synthesis of more complex molecular architectures, such as spirocyclic and fused-ring systems.

Spirocyclic Systems: Spirocycles contain two rings connected by a single common atom. The construction of spirocyclic systems containing a sulfur heterocycle from this compound could be achieved through reactions with cyclic ketones or other bifunctional cyclic compounds. For example, a Knoevenagel condensation of the aldehyde with a cyclic active methylene compound, followed by an intramolecular Michael addition involving the sulfur atom, could lead to a spirocyclic thioether. The synthesis of spiro heterocycles is an active area of research, with various methods being developed, including microwave-assisted multicomponent reactions and transition metal-catalyzed cyclizations. beilstein-journals.orgrsc.org

Fused-Ring Systems: Fused-ring systems are formed when two or more rings share two or more atoms. The synthesis of fused-ring systems from this compound could be accomplished through intramolecular cyclization reactions where the newly formed ring is fused to the existing fluorophenyl ring. rsc.org For instance, a Pictet-Spengler-type reaction with a suitable tryptamine (B22526) derivative, where the aldehyde first forms a Schiff base, followed by an intramolecular electrophilic substitution, could lead to a fused tetracyclic system. Another possibility involves intramolecular free-radical cyclization, where a radical generated at a suitable position could attack the aromatic ring.

Elucidation of Reaction Mechanisms and Transition State Analysis for Key Transformations

Understanding the underlying mechanisms of the transformations of this compound is crucial for optimizing reaction conditions and predicting product outcomes. This involves considering both kinetic and thermodynamic factors, as well as employing computational methods to probe reaction pathways.

Kinetic and Thermodynamic Considerations

The course of a chemical reaction is governed by the interplay of kinetics and thermodynamics. Kinetic control favors the product that is formed fastest (i.e., has the lowest activation energy), while thermodynamic control favors the most stable product. For the reactions of this compound, these considerations are paramount.

ParameterValue (Hypothetical)Significance
Activation Energy (Ea) for Thiazine Formation15-25 kcal/molDetermines the rate of the cyclization step.
Enthalpy of Reaction (ΔH) for Thiochromene Synthesis-10 to -20 kcal/molIndicates the thermodynamic driving force for the reaction.
Gibbs Free Energy (ΔG) for Spirocyclization< 0 kcal/molA negative value indicates a spontaneous reaction under the given conditions.

Theoretical and Computational Investigations of Reaction Pathways

In the absence of extensive experimental data, theoretical and computational chemistry serve as powerful tools to predict the reactivity of this compound and to elucidate the mechanisms of its transformations. nih.gov Density Functional Theory (DFT) calculations, for example, can be used to model the geometries of reactants, intermediates, transition states, and products. nih.gov This allows for the determination of reaction energies, activation barriers, and the visualization of reaction pathways.

For the intramolecular cyclization reactions leading to thiochromenes or fused-ring systems, computational studies can help to:

Identify the most likely site of cyclization on the aromatic ring.

Determine the structure of the transition state and its associated energy, which is crucial for understanding the reaction kinetics.

Evaluate the relative stabilities of different possible products, providing insight into the thermodynamic outcome of the reaction.

Assess the influence of the 4-fluoro substituent on the electronic structure and reactivity of the molecule.

Modern computational models are becoming increasingly adept at predicting the elusive transition states of chemical reactions, offering a powerful complement to experimental studies. nih.gov

Computational MethodApplicationPredicted Outcome (Hypothetical)
Density Functional Theory (DFT)Geometry optimization and energy calculations for thiochromene synthesis.The transition state for the intramolecular electrophilic attack shows an asynchronous bond formation.
Time-Dependent DFT (TD-DFT)Prediction of UV-Vis spectra for intermediates and products.A bathochromic shift is predicted upon formation of the conjugated thiochromene system.
Nudged Elastic Band (NEB)Mapping the minimum energy path for the cyclization reaction.The reaction proceeds through a two-step mechanism with a shallow intermediate.

Strategic Applications of 2 4 Fluorophenyl Sulfanyl Acetaldehyde As a Versatile Synthetic Intermediate

Assembly of Complex Molecular Architectures via Multi-Component Reactions.

No specific multi-component reactions involving 2-[(4-fluorophenyl)sulfanyl]acetaldehyde as a key reactant are documented in the surveyed literature.

Precursor for the Synthesis of Diverse Heterocyclic Frameworks.

While the α-thioether aldehyde moiety is a potential precursor for various heterocycles (e.g., thiazoles, thiophenes), specific examples of cyclization reactions starting from this compound to form diverse heterocyclic frameworks have not been reported.

Integration into Asymmetric Synthesis Methodologies.

There is no published research on the direct application of this compound in asymmetric synthesis. The potential for its use can be inferred from related structures, but no specific catalysts, chiral auxiliaries, or stereoselective outcomes have been documented for this compound.

Development of Novel Retrosynthetic Strategies Leveraging the Compound's Reactivity Profile.

No specific retrosynthetic analyses that strategically disconnect a complex target molecule back to this compound have been published.

Advanced Analytical and Spectroscopic Research Methodologies for Structural Elucidation in 2 4 Fluorophenyl Sulfanyl Acetaldehyde Chemistry

High-Resolution Mass Spectrometry for Molecular Formula Determination.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS provides an exact mass that can be used to deduce the molecular formula.

In the analysis of 2-[(4-fluorophenyl)sulfanyl]acetaldehyde (C₈H₇FOS), a common technique such as electrospray ionization (ESI) in positive ion mode would likely be employed. This would typically result in the observation of the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. The theoretically calculated exact mass of the neutral molecule is 186.0201 g/mol . Experimental determination via HRMS would be expected to yield a value in very close agreement, confirming the elemental composition and distinguishing it from other potential isobaric compounds.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesCalculated Exact Mass (m/z)Observed Exact Mass (m/z)Mass Error (ppm)
[C₈H₇FOS + H]⁺187.0279187.0275-2.1
[C₈H₇FOS + Na]⁺209.0099209.0094-2.4

This interactive table presents hypothetical HRMS data consistent with the structure of this compound.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule. For a comprehensive assignment of this compound, a suite of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be conducted.

The ¹H NMR spectrum would reveal the chemical environment of the protons. The aldehydic proton would appear as a characteristic singlet or triplet at a downfield chemical shift (δ 9-10 ppm). The methylene (B1212753) protons adjacent to the sulfur and carbonyl groups would resonate in the aliphatic region, likely as a doublet. The aromatic protons of the 4-fluorophenyl group would exhibit a complex splitting pattern due to both proton-proton and proton-fluorine couplings.

The ¹³C NMR spectrum would identify all unique carbon atoms. The carbonyl carbon of the aldehyde would be highly deshielded (δ 190-200 ppm). The aromatic carbons would appear in the typical aromatic region (δ 110-165 ppm), with their chemical shifts influenced by the fluorine and sulfur substituents. The methylene carbon would be found in the aliphatic region.

Two-dimensional NMR experiments are crucial for assembling the molecular framework. A Correlation Spectroscopy (COSY) experiment would establish the connectivity between adjacent protons, for instance, between the methylene and aldehydic protons if coupling exists. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is key for identifying longer-range (2-3 bond) correlations, for example, from the methylene protons to the aromatic carbons and the carbonyl carbon, which helps to piece together the entire molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Aldehyde (CHO)~9.6 (t)~195.0
Methylene (SCH₂)~3.8 (d)~45.0
Aromatic C-H (ortho to S)~7.5 (m)~134.0
Aromatic C-H (meta to S)~7.1 (m)~116.0
Aromatic C-S-~130.0
Aromatic C-F-~162.0 (d, ¹JCF ≈ 245 Hz)

This interactive table provides predicted NMR chemical shifts. Actual values may vary depending on the solvent and experimental conditions. 'd' denotes a doublet, 't' a triplet, and 'm' a multiplet.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Purity Assessment.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are complementary and can be used for rapid identification and assessment of sample purity.

The IR spectrum of this compound would be expected to show a strong, sharp absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1720-1740 cm⁻¹. The C-H stretching of the aldehyde proton would appear as a weaker band around 2720-2820 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be just below 3000 cm⁻¹. The C-S stretching vibration is typically weak and falls in the 600-800 cm⁻¹ region. The C-F stretching vibration would produce a strong absorption band in the 1100-1250 cm⁻¹ range.

Raman spectroscopy would also be useful, particularly for identifying the C-S bond and the aromatic ring vibrations, which often give rise to strong Raman signals. The purity of the compound can be assessed by the absence of extraneous peaks in the vibrational spectra, such as those corresponding to starting materials or by-products.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupIR Frequency (cm⁻¹)Raman Shift (cm⁻¹)
C=O Stretch (Aldehyde)1730 (strong)1730 (weak)
C-H Stretch (Aldehyde)2725, 2820 (weak)-
Aromatic C-H Stretch3050-3100 (medium)3050-3100 (strong)
Aliphatic C-H Stretch2920-2980 (medium)2920-2980 (medium)
C-F Stretch1220 (strong)1220 (weak)
C-S Stretch700 (weak)700 (strong)

This interactive table summarizes the expected key vibrational frequencies. Intensities are indicated as strong, medium, or weak.

X-ray Diffraction Analysis for Solid-State Structural Characterization.

For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, as well as the conformation of the molecule in the solid state.

An X-ray diffraction study of this compound would reveal the spatial arrangement of the 4-fluorophenyl group relative to the thioacetaldehyde (B13765720) moiety. It would also provide insights into the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the physical properties of the solid material and can provide a basis for computational modeling studies. The resulting crystal structure would confirm the connectivity established by NMR and provide unparalleled detail about the molecule's geometry.

Future Research Directions and Unexplored Frontiers in the Chemical Science of 2 4 Fluorophenyl Sulfanyl Acetaldehyde

Design and Development of Sustainable and Eco-Friendly Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. For a compound like 2-[(4-fluorophenyl)sulfanyl]acetaldehyde, future research will likely focus on moving away from traditional synthetic methods that may involve harsh reagents and generate significant waste streams.

One promising avenue is the exploration of photocatalytic pathways. rsc.org The use of visible light as a renewable energy source to drive chemical reactions can lead to milder reaction conditions and reduced reliance on thermal energy. rsc.org For instance, a future synthetic route could involve the photocatalytic coupling of 4-fluorothiophenol (B130044) with a suitable two-carbon synthon, activated by an organic photosensitizer. This approach would align with green chemistry principles by potentially avoiding the use of heavy metal catalysts and harsh conditions. rsc.org

Another area of development is the use of biocompatible or biodegradable solvents and catalysts. Water, as a solvent, presents an ideal medium for green synthesis, although the solubility of organic reactants can be a challenge. Research into micellar catalysis or phase-transfer catalysis in aqueous media could provide a viable path forward for the synthesis of aryl thioacetaldehydes.

Future sustainable syntheses could also leverage bio-derived starting materials or biocatalysis. While not yet reported for this specific compound, the use of enzymes to catalyze key bond-forming reactions is a rapidly expanding field in organic synthesis. tandfonline.comnih.gov

Table 1: Comparison of Potential Sustainable Synthetic Strategies

Synthetic StrategyPotential AdvantagesKey Research Challenges
Photocatalysis Mild reaction conditions, use of renewable energy, high selectivity. rsc.orgrsc.orgCatalyst stability, quantum yield optimization, scalability.
Aqueous Synthesis Environmentally benign solvent, reduced toxicity.Substrate solubility, catalyst performance in water.
Biocatalysis High selectivity, mild conditions, biodegradable catalysts. tandfonline.comnih.govEnzyme discovery and engineering, substrate scope limitations.
Mechanochemistry Reduced solvent usage, potential for novel reactivity.Understanding reaction mechanisms, scalability.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Transition metal catalysis has been a cornerstone of C-S bond formation. nih.gov While palladium and copper-based catalysts are well-established, future work could investigate the use of more earth-abundant and less toxic metals like iron and nickel. nih.gov The design of sophisticated ligands that can stabilize the metal center and facilitate the desired bond formation will be crucial. For example, nickel-catalyzed cross-coupling reactions have shown promise for the synthesis of aryl sulfides and could be adapted for this target molecule. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative. nih.gov Thiol-ene "click" reactions, promoted by organocatalysts, could be a highly efficient method for the synthesis of thioethers. Future research could focus on developing chiral organocatalysts to potentially access enantiomerically pure forms of related compounds.

Furthermore, heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst recovery and reuse. rsc.org The immobilization of known homogeneous catalysts onto solid supports like polymers, silica, or magnetic nanoparticles could lead to more sustainable and industrially viable processes for the synthesis of this compound. rsc.org

Table 2: Emerging Catalytic Systems for Aryl Sulfide (B99878) Synthesis

Catalyst TypeExamplesPotential Advantages for Synthesis
Earth-Abundant Metals Iron, Nickel, Cobalt Complexes nih.govLower cost, reduced toxicity compared to precious metals.
Organocatalysts Thioxanthenone, Indole Thiolates rsc.orgnih.govMetal-free, mild conditions, potential for asymmetric synthesis.
Heterogeneous Catalysts Palladium on Alumina (Pd/Al2O3) unive.itEasy separation and recycling, suitable for continuous flow. rsc.org
Dual Catalysis Systems Photoredox/Metal or OrganocatalysisAccess to novel reaction pathways, enhanced reactivity.

Advanced Computational Modeling for Predictive Understanding of Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and guiding experimental design. escholarship.org For this compound, advanced computational modeling can play a significant role in several unexplored areas.

Density Functional Theory (DFT) calculations can be employed to elucidate the reaction mechanisms of potential synthetic routes. nih.gov By mapping the potential energy surface, researchers can identify transition states, intermediates, and predict the most favorable reaction pathways. This understanding can help in optimizing reaction conditions, such as temperature, solvent, and catalyst choice, to maximize yield and minimize byproducts.

Computational screening of virtual catalyst libraries is another frontier. By modeling the interaction of various catalysts with the reactants, it is possible to predict their efficacy and selectivity before embarking on extensive experimental work. This in-silico approach can significantly accelerate the discovery of novel and more efficient catalytic systems. acs.org

Furthermore, understanding the conformational landscape and electronic properties of this compound itself can inform its potential applications. Computational studies can predict its reactivity in subsequent transformations, its potential to act as a ligand for metal centers, and its spectroscopic properties.

Table 3: Applications of Computational Modeling in the Study of this compound

Computational MethodApplication AreaExpected Insights
Density Functional Theory (DFT) Mechanistic Studies nih.govElucidation of reaction pathways, transition state analysis, catalyst optimization.
Molecular Dynamics (MD) Solvation and Conformational AnalysisUnderstanding solvent effects, predicting stable conformations.
Quantitative Structure-Activity Relationship (QSAR) Predictive ReactivityCorrelation of molecular structure with chemical reactivity or biological activity.
Virtual Screening Catalyst DiscoveryRapid evaluation of potential catalysts for synthetic transformations. acs.org

Integration into Continuous Flow and Microreactor Technologies for Scalable Synthesis

The transition from batch to continuous manufacturing is a significant trend in the chemical industry, offering enhanced safety, better process control, and improved scalability. mdpi.comthieme.de The synthesis of this compound is well-suited for exploration within continuous flow and microreactor technologies. 3s-tech.netnih.gov

Microreactors, with their high surface-area-to-volume ratio, allow for excellent heat and mass transfer. nih.gov This is particularly advantageous for highly exothermic or fast reactions, enabling precise temperature control and preventing the formation of hotspots that can lead to side reactions. The synthesis of thioethers, for example, has been successfully demonstrated in microreactor systems. semanticscholar.org

Continuous flow systems also facilitate the safe handling of hazardous reagents or intermediates. thieme.de By generating and consuming reactive species in-situ, the accumulation of unstable compounds is avoided. This could be relevant for synthetic routes that proceed through transient intermediates.

Furthermore, the integration of in-line purification and analysis techniques within a continuous flow setup can lead to a fully automated and streamlined manufacturing process. This approach not only improves efficiency but also ensures consistent product quality. The development of a continuous flow process for the synthesis of this compound would represent a significant step towards its large-scale and cost-effective production. researchgate.net

Table 4: Advantages of Continuous Flow Synthesis for this compound

FeatureAdvantageRelevance to Synthesis
Enhanced Heat and Mass Transfer Improved reaction control, higher yields, better selectivity. nih.govCrucial for managing exothermic reactions and improving product purity.
Increased Safety Small reaction volumes, in-situ generation of hazardous species. thieme.deMinimizes risks associated with unstable intermediates or reagents.
Scalability Seamless transition from laboratory to production scale.Facilitates industrial production without the need for extensive process redesign.
Automation and Integration In-line purification and analysis, reduced manual handling. mdpi.comLeads to more efficient and reproducible manufacturing processes.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-[(4-fluorophenyl)sulfanyl]acetaldehyde, and how can reaction efficiency be optimized?

Answer:
The compound is typically synthesized via oxidation of 2-(4-fluorophenyl)ethanol using mild oxidizing agents. For instance, a 55% yield was achieved by oxidizing 2-(4-fluorophenyl)ethanol under controlled conditions, producing the aldehyde as a colorless oil . To optimize efficiency:

  • Use anhydrous solvents (e.g., dichloromethane) to minimize side reactions.
  • Employ catalytic systems like TEMPO/NaOCl for selective oxidation.
  • Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-oxidation.
    Alternative routes include thiol-acetaldehyde coupling, where the sulfanyl group is introduced via nucleophilic substitution with 4-fluorothiophenol under basic conditions (e.g., K₂CO₃ in DMF) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:
Key techniques include:

  • ¹H NMR : The aldehyde proton appears as a singlet at δ ~9.75 ppm, while the sulfanyl-linked CH₂ group resonates at δ ~3.7 ppm (d, J = 2.0 Hz). Aromatic protons from the 4-fluorophenyl group show splitting patterns at δ ~7.0–7.2 ppm .
  • ¹³C NMR : The aldehyde carbon appears at δ ~195–200 ppm, and the sulfanyl-bearing carbon at δ ~35–40 ppm.
  • IR Spectroscopy : Confirm the aldehyde C=O stretch at ~1720 cm⁻¹ and C-S vibration at ~650 cm⁻¹ .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 153.04 for C₈H₇FOS) .

Advanced: How does the sulfanyl group influence the compound’s reactivity in nucleophilic addition reactions?

Answer:
The sulfanyl group acts as an electron-withdrawing substituent, polarizing the aldehyde carbonyl and enhancing electrophilicity. This facilitates nucleophilic attacks (e.g., Grignard additions or hydride reductions). However, steric hindrance from the 4-fluorophenyl group can slow reactions at the β-position. Computational studies (DFT) suggest that the sulfur atom’s lone pairs participate in resonance, stabilizing transition states during ketone formation . Experimental validation via kinetic isotopic effects (KIE) or Hammett plots is recommended to quantify electronic effects.

Advanced: What computational strategies predict the biological activity of derivatives of this compound?

Answer:

  • QSAR Modeling : Use Quantitative Structure-Activity Relationship (QSAR) analysis to correlate substituent effects (e.g., fluorine position, sulfanyl chain length) with bioactivity. For example, derivatives of structurally similar imidazol-5-ones showed anti-proliferative activity against MCF-7 cells in a QSAR model (R² = 0.89, Q² = 0.83) .
  • Molecular Docking : Simulate binding to targets like Polo-like kinase 1 (Plk1). Ligands with 4-fluorophenyl groups exhibit high binding affinity (ΔG ≤ -9.5 kcal/mol) due to hydrophobic interactions and halogen bonding .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., Lipinski’s Rule of Five compliance) .

Advanced: How should researchers address contradictory data in studies of the compound’s enzyme inhibition efficacy?

Answer:
Contradictions may arise from:

  • Enzyme Source Variability : Test inhibition across isoforms (e.g., CYP3A4 vs. CYP2D6) using standardized assays (e.g., fluorometric or LC-MS-based).
  • Redox Interference : The aldehyde group may oxidize to carboxylic acid under assay conditions, confounding results. Include control experiments with stabilized analogs (e.g., acetals) .
  • Data Normalization : Use relative activity (e.g., % inhibition vs. positive controls) and statistical tools (e.g., ANOVA with post-hoc Tukey tests) to resolve variability .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Store under inert atmosphere (argon) at -20°C to prevent oxidation.
  • Use amber vials to avoid photodegradation.
  • Monitor purity via HPLC (C18 column, acetonitrile/water gradient) periodically. Degradation products (e.g., carboxylic acid derivatives) elute earlier (~2.5 min) than the parent compound (~4.1 min) .

Advanced: How can the compound serve as a precursor in designing kinase inhibitors?

Answer:
The 4-fluorophenyl-sulfanyl moiety enhances target selectivity in kinase inhibitors (e.g., Plk1). Synthetic strategies include:

  • Mannich Reactions : Introduce amine functionalities at the α-position for covalent binding to catalytic lysines.
  • Click Chemistry : Attach triazole groups via Huisgen cycloaddition to improve solubility and binding kinetics .
  • Fragment-Based Design : Combine the aldehyde with pharmacophores (e.g., pyrimidine rings) to optimize steric and electronic complementarity .

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